An In-depth Technical Guide to 7-chloro-1-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 7-chloro-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-chloro-1-methyl-1H-indole-2-carboxylic acid, identified by the CAS Number 1082766-49-1, is a halogenated derivative of the indole-2-carboxylic acid scaffold.[1] The indole nucleus is a prominent heterocyclic structure found in numerous biologically active compounds and natural products, making its derivatives a significant area of interest in medicinal chemistry and drug discovery. The strategic placement of a chlorine atom at the 7-position and a methyl group at the 1-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. This guide provides a comprehensive overview of 7-chloro-1-methyl-1H-indole-2-carboxylic acid, including its chemical identity, a proposed synthetic route, and its potential applications in the pharmaceutical sciences, grounded in the broader context of indole-2-carboxylic acid derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 7-chloro-1-methyl-1H-indole-2-carboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug candidates.
| Property | Value | Source |
| CAS Number | 1082766-49-1 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | Not explicitly available, likely a solid | N/A |
| Storage | 2-8°C, Refrigerator | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 7-chloro-1-methyl-1H-indole-2-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate
This step utilizes the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system.
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To a mixture of polyphosphoric acid and phosphoric acid, heated to 90-100°C, slowly add 2-chlorophenylhydrazine and ethyl pyruvate.[2]
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Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by pouring the mixture into an ice-water bath.
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Collect the resulting precipitate by filtration, wash with water, and dry to yield ethyl 7-chloro-1H-indole-2-carboxylate.[2]
Causality: The acidic environment of the polyphosphoric acid catalyzes the cyclization of the phenylhydrazone formed in situ from 2-chlorophenylhydrazine and ethyl pyruvate, leading to the formation of the indole ring.
Step 2: Synthesis of Ethyl 7-chloro-1-methyl-1H-indole-2-carboxylate
N-alkylation of the indole nitrogen is a common modification to explore structure-activity relationships.
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Dissolve ethyl 7-chloro-1H-indole-2-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen.
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Introduce a methylating agent, such as dimethyl carbonate, to the reaction mixture.[3]
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Stir the reaction at an appropriate temperature and monitor its completion by TLC.
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Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography to obtain ethyl 7-chloro-1-methyl-1H-indole-2-carboxylate.
Causality: The deprotonated indole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent to form the N-methylated product.
Step 3: Synthesis of 7-chloro-1-methyl-1H-indole-2-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
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Dissolve ethyl 7-chloro-1-methyl-1H-indole-2-carboxylate in a mixture of alcohol (e.g., ethanol) and water.
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Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.[4][5]
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Reflux the reaction mixture and monitor the hydrolysis by TLC.
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After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry to yield 7-chloro-1-methyl-1H-indole-2-carboxylic acid.
Causality: The hydroxide ions from the base act as nucleophiles, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carboxylate salt, which is then protonated upon acidification to yield the final carboxylic acid.
Potential Applications and Biological Activity
While specific biological data for 7-chloro-1-methyl-1H-indole-2-carboxylic acid is not extensively documented, the broader class of indole-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas. The structural features of the target molecule suggest that it could be a valuable scaffold for the development of novel therapeutic agents.
Anticancer and Apoptosis-Inducing Activity
Numerous indole derivatives have been investigated for their anticancer properties. For instance, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis in cancer cell lines.[5] The mechanism of action for some of these compounds was found to be the inhibition of tubulin polymerization, a critical process in cell division.[5] Given that the 7-chloro-1-methyl-1H-indole-2-carboxylic acid core can be readily derivatized, it represents a promising starting point for the design of novel anticancer agents.
Antiviral Activity
The indole-2-carboxylic acid scaffold has also been explored for its antiviral potential, particularly as an inhibitor of HIV-1 integrase.[6] This enzyme is crucial for the replication of the HIV virus. The carboxylic acid moiety of these inhibitors is known to chelate with magnesium ions in the active site of the integrase, thereby blocking its function.[6] The chloro and methyl substitutions on the indole ring of the target compound could potentially enhance its binding affinity and pharmacokinetic properties, making it a candidate for further investigation as an anti-HIV agent.
Signaling Pathway Modulation
The diverse biological activities of indole derivatives suggest their ability to interact with various cellular signaling pathways. For example, certain indole-2-carboxamides have been shown to act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), both of which are key regulators of cell proliferation and are often dysregulated in cancer. While the specific targets of 7-chloro-1-methyl-1H-indole-2-carboxylic acid are yet to be determined, its structural similarity to other biologically active indoles warrants investigation into its effects on key signaling pathways implicated in disease.
Below is a conceptual diagram illustrating the potential interaction of an indole-2-carboxylic acid derivative with a biological target, such as an enzyme active site.
Caption: Conceptual workflow of the potential biological activity of the target compound.
Conclusion and Future Directions
7-chloro-1-methyl-1H-indole-2-carboxylic acid is a synthetically accessible compound with significant potential for drug discovery and development. Its structural features, combined with the known biological activities of related indole derivatives, make it an attractive candidate for screening in various disease models, particularly in oncology and virology. Future research should focus on the optimization of the proposed synthetic route, full characterization of the compound using modern analytical techniques (NMR, IR, MS), and comprehensive biological evaluation to elucidate its mechanism of action and identify its specific cellular targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule.
References
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- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules2020, 25(15), 3374.
- Process for the preparation of indole deriv
- 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses1973, 53, 63.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry2022, 65(13), 9148–9170.
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PubChem. 7-Methyl-1H-indole-2-carboxylic acid. Available from: [Link]
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NIST. Indole-2-carboxylic acid. Available from: [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry2024, 15, 1236-1249.
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters2014, 24(15), 3466-3470.
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Pharmaffiliates. 7-Chloro-1-methyl-1H-indole-2-carboxylic Acid. Available from: [Link]
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